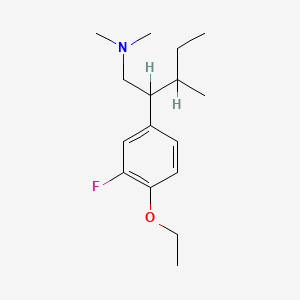![molecular formula C11H24Cl2N2O B15290879 [1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4’-Bipiperidin]-4-ylmethanol dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidin]-4-ylmethanol dihydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. One common method involves the reaction of 4-piperidone with formaldehyde and hydrogen chloride to yield the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of [1,4’-Bipiperidin]-4-ylmethanol dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
[1,4’-Bipiperidin]-4-ylmethanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[1,4’-Bipiperidin]-4-ylmethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [1,4’-Bipiperidin]-4-ylmethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bipiperidine dihydrochloride
- 2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride
- [(1’-methyl-1,4’-bipiperidin-4-yl)methyl]amine dihydrochloride
Uniqueness
[1,4’-Bipiperidin]-4-ylmethanol dihydrochloride is unique due to its specific structural features and reactivity. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways. Additionally, its dihydrochloride form enhances its solubility and stability, making it suitable for a wide range of applications in research and industry.
Eigenschaften
Molekularformel |
C11H24Cl2N2O |
|---|---|
Molekulargewicht |
271.22 g/mol |
IUPAC-Name |
(1-piperidin-4-ylpiperidin-4-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11;;/h10-12,14H,1-9H2;2*1H |
InChI-Schlüssel |
HSEGKTUEIAKGHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2CCC(CC2)CO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



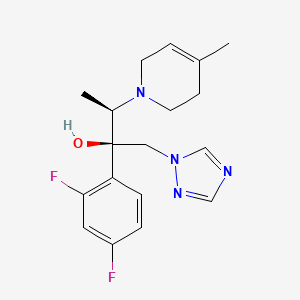
![N-[(4-chlorophenyl)methyl]-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B15290808.png)
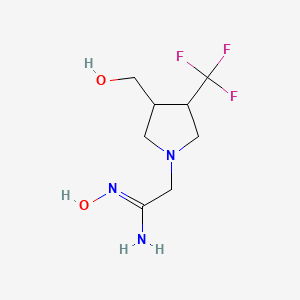
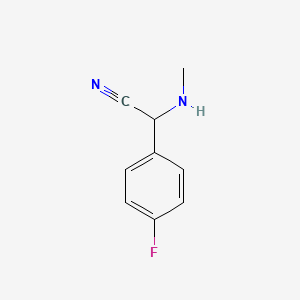
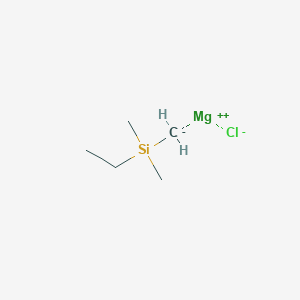
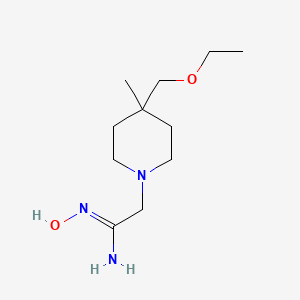

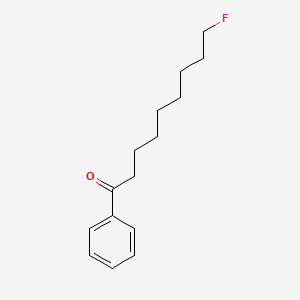
![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
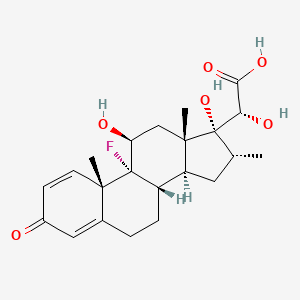
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
